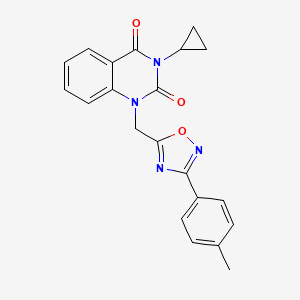
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups attached to the aromatic ring, forming corresponding aldehyde or carboxylic acid derivatives under strong oxidative conditions.
Reduction: Reduction might target the carbonyl groups within the quinazoline structure, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions could modify the p-tolyl group, introducing various functional groups to explore different biological activities.
Common reagents and conditions include:
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenating agents, nitration mixtures, or Friedel-Crafts alkylation/acetylation reagents.
Scientific Research Applications:
Chemistry: Used as a building block for designing more complex molecules, potentially in the synthesis of novel organic materials or catalysts.
Biology: Studied for its interactions with biological macromolecules, which might reveal enzyme inhibition or receptor modulation properties.
Medicine: Evaluated for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Could be utilized in the development of new materials with specific properties or as an intermediate in the production of more complex chemical entities.
Mechanism of Action: The exact mechanism of action for 3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is not fully understood but may involve:
Molecular Targets: Enzyme active sites where it could act as a competitive inhibitor, or cellular receptors where it could act as an agonist or antagonist.
Pathways: Potentially modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with molecular targets.
Comparison with Similar Compounds: Comparing this compound with structurally similar compounds like:
Quinazoline Derivatives: Known for their use in cancer therapy, such as gefitinib, due to their ability to inhibit tyrosine kinases.
Oxadiazole Derivatives: Often explored for their antimicrobial and anti-inflammatory properties.
Cyclopropane-containing Molecules: Valued in medicinal chemistry for their unique rigidity and ability to fit into enzyme active sites.
What sets this compound apart is its hybrid structure, combining beneficial features from these classes, potentially leading to enhanced biological activity or selectivity.
特性
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-6-8-14(9-7-13)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)15-10-11-15/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEZIYHMVZYKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













